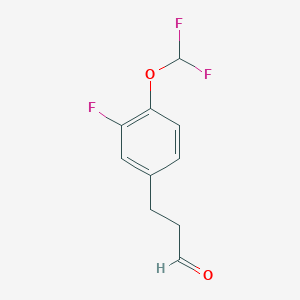![molecular formula C9H10N2O B13968409 4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Benzimidazol-2-one, 1,3-dihydro-4,7-dimethyl-: is a heterocyclic organic compound with a molecular formula of C9H10N2O. It belongs to the benzimidazolone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions:
Cyclocarbonylation of 1,2-diaminobenzenes: This is a common method where 1,2-diaminobenzenes react with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of Benzimidazolium Salts: Benzimidazolium salts can be transformed into benzimidazolones through ring-opening reactions.
Synthesis from Arylureas: Arylureas can be cyclized to form benzimidazolones.
Curtius Reaction: This involves the reaction of anthranilic acids or phthalic anhydrides with azides to form benzimidazolones.
Industrial Production Methods: Industrial production often involves the cyclocarbonylation of 1,2-diaminobenzenes using phosgene or triphosgene due to their high reactivity and efficiency .
化学反应分析
Types of Reactions:
Oxidation: Benzimidazolones can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert benzimidazolones into their corresponding reduced forms.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with benzimidazolones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzimidazolones, oxidized derivatives, and reduced forms .
科学研究应用
Chemistry:
Intermediate for Synthesis: Benzimidazolones serve as intermediates in the synthesis of more complex organic molecules.
Biology:
Antidiabetic Agents: Some benzimidazolones have shown potential as antidiabetic agents.
Antibacterial and Antifungal Activity: They exhibit significant antibacterial and antifungal properties.
Medicine:
Histamine H3-Receptor Antagonists: Benzimidazolones act as histamine H3-receptor antagonists for various central nervous system indications.
Inhibition of Tubulin Polymerization: They inhibit tubulin polymerization, which is crucial for cell division.
Industry:
作用机制
The mechanism of action of benzimidazolones involves their interaction with specific molecular targets and pathways. For instance, as histamine H3-receptor antagonists, they bind to the H3 receptors in the central nervous system, blocking the action of histamine and thereby modulating neurotransmission . In the case of tubulin polymerization inhibition, benzimidazolones bind to tubulin, preventing its polymerization into microtubules, which is essential for cell division .
相似化合物的比较
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 2-Hydroxybenzimidazole
- N,N’- (1,2-Phenyleneurea)
- o-Phenyleneurea
- Benzamidazole-2 (3H)-one
- 2-Oxobenzimidazole
- 2 (3H)-Oxobenzimidazole
- 2-Hydroxy-1H-benzimidazole
Uniqueness: 2H-Benzimidazol-2-one, 1,3-dihydro-4,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution enhances its stability and reactivity compared to other benzimidazolones .
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
4,7-dimethyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-3-4-6(2)8-7(5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12) |
InChI 键 |
VAUJNWYZSUTFSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)
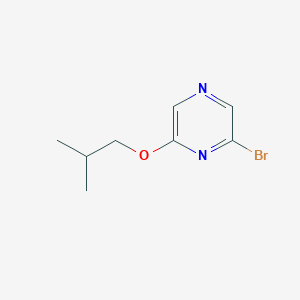

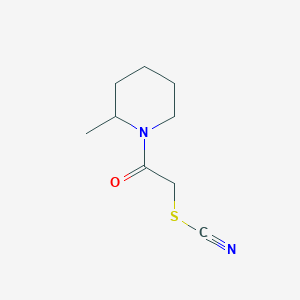
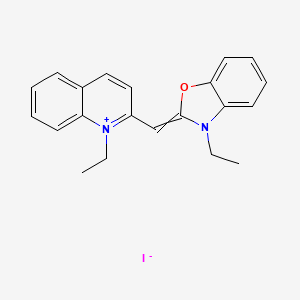
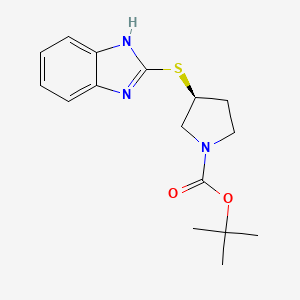
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)
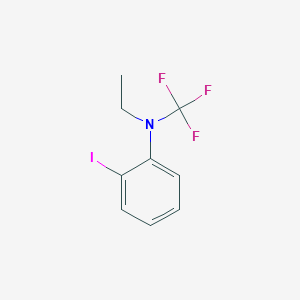
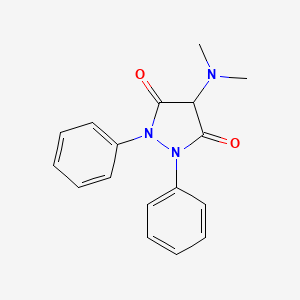
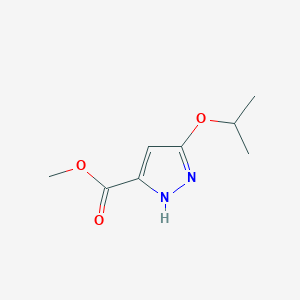
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)
